
2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound known for its unique structure and properties. It is part of the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of hexadecanol with phosphorus oxychloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hexadecanol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as distillation and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hexadecyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phospholanes.
Scientific Research Applications
2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadecyloxy)-1,3-propanediol
- 2-(Hexadecyloxy) cinnamic acid
- 2-(Hexadecyloxy) ethanol
Uniqueness
2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one stands out due to its unique dioxaphospholan ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.
Properties
CAS No. |
146556-18-5 |
|---|---|
Molecular Formula |
C18H37O4P |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-hexadecoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C18H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(19)21-17-18-22-23/h2-18H2,1H3 |
InChI Key |
ZQSQKHQAETYYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP1(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


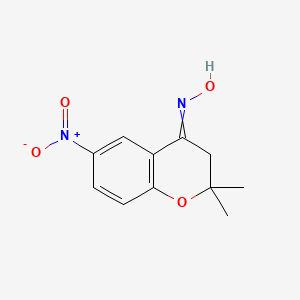
![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)
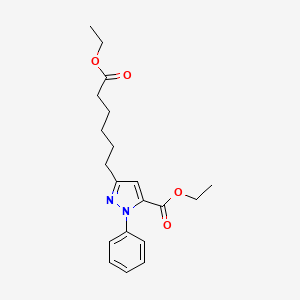
silane](/img/structure/B12548260.png)
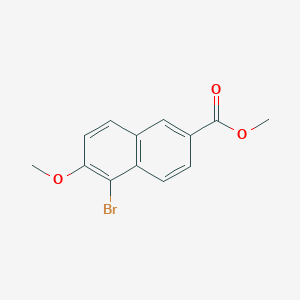
pentasilolane](/img/structure/B12548270.png)
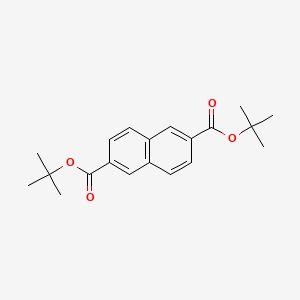
![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
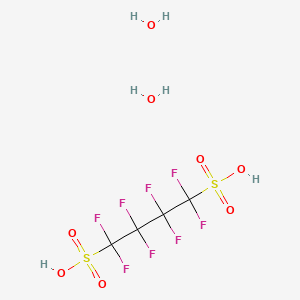
![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)
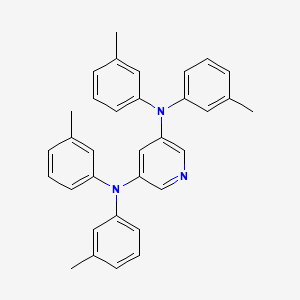
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)
